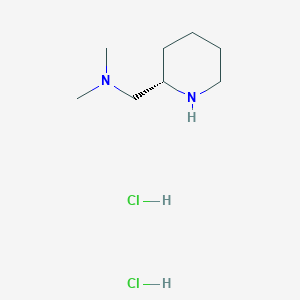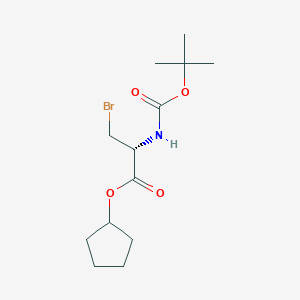
3-Bromo-N-Boc-L-alanine cyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-Boc-L-alanine cyclopentyl ester is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of alanine, an amino acid, and features a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopentyl ester moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-Boc-L-alanine cyclopentyl ester typically involves the following steps:
Protection of L-alanine: The amino group of L-alanine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-L-alanine.
Bromination: The protected alanine undergoes bromination at the β-position to introduce the bromine atom, resulting in 3-Bromo-N-Boc-L-alanine.
Esterification: The carboxyl group of the brominated compound is then esterified with cyclopentanol to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-Boc-L-alanine cyclopentyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or thiol derivatives.
Hydrolysis: The major products are N-Boc-L-alanine and cyclopentanol.
Coupling Reactions: The products are typically biaryl or alkyl-aryl compounds, depending on the boronic acid used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-Boc-L-alanine cyclopentyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including as enzyme inhibitors or receptor modulators.
Bioconjugation: The compound can be used to modify biomolecules, such as peptides or proteins, for research in biochemistry and molecular biology.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-Boc-L-alanine cyclopentyl ester depends on its specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N-Boc-L-alanine methyl ester: Similar structure but with a methyl ester group instead of a cyclopentyl ester.
3-Bromo-N-Boc-L-alanine ethyl ester: Similar structure but with an ethyl ester group instead of a cyclopentyl ester.
Uniqueness
3-Bromo-N-Boc-L-alanine cyclopentyl ester is unique due to its cyclopentyl ester moiety, which can impart different steric and electronic properties compared to its methyl or ethyl ester counterparts. This can influence its reactivity and interactions in chemical and biological systems .
Eigenschaften
IUPAC Name |
cyclopentyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-10(8-14)11(16)18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNCGRUWOIDIH-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CBr)C(=O)OC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
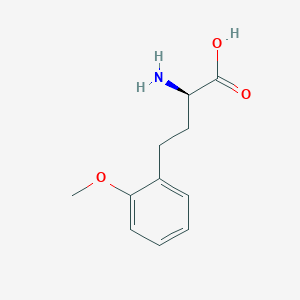
![Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine](/img/structure/B8097208.png)
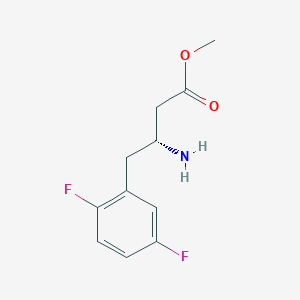


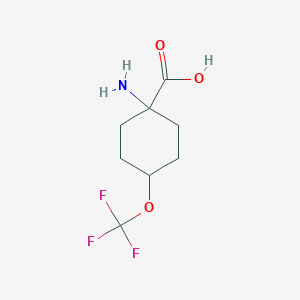
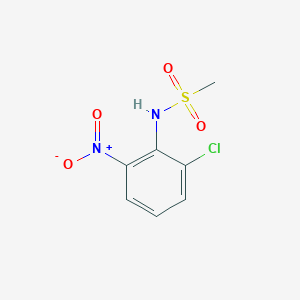
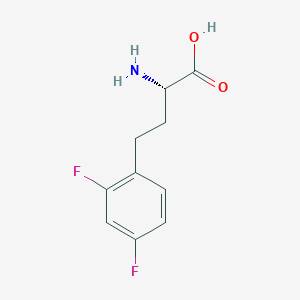
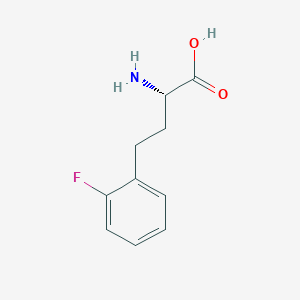
![[1,1'-Biphenyl]-4-acetic acid, 2-methoxy-](/img/structure/B8097260.png)
![cis-5-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hydrochloride](/img/structure/B8097264.png)
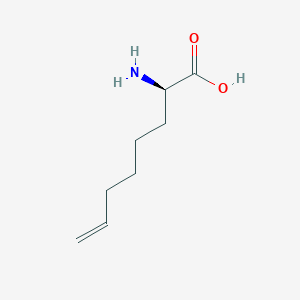
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride](/img/structure/B8097269.png)
